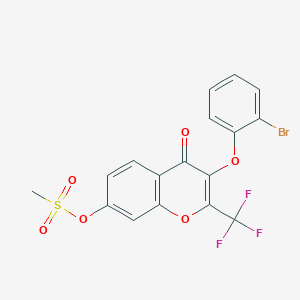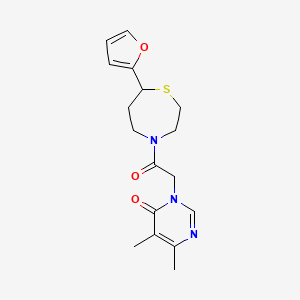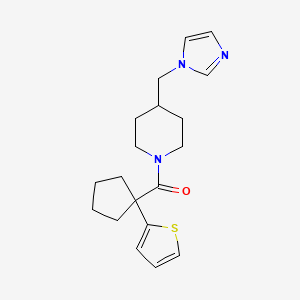![molecular formula C24H26N2O5S B2891661 1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899911-06-9](/img/structure/B2891661.png)
1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Formation of Oxirane Compounds : The compound has been involved in the generation of dimethoxycarbene and its reaction with cyclohexanone to form 2,2-dimethoxyspiro[2.5]-1-oxaoctane, an oxirane compound. This demonstrates its potential in creating new ring structures in organic chemistry (Dawid, Venneri, & Warkentin, 2001).
Synthesis of Heterocycles : It serves as a precursor for synthesizing various sulfur-containing heterocycles, playing a pivotal role in the creation of complex molecular structures (Reddy, Babu, & Padmavathi, 2001).
Antimicrobial and Anti-Proliferative Activities : Research indicates its utility in forming N-Mannich bases, which have shown antimicrobial properties against pathogenic bacteria and fungi, as well as anti-proliferative activities against various cancer cell lines (Al-Wahaibi et al., 2021).
Photolysis and Atom Transfer Studies
- Laser Flash Photolysis Studies : The compound is studied in the context of laser flash photolysis for understanding oxygen and sulfur atom transfer reactions, which is significant in photochemical processes (Pezacki et al., 1998).
Asymmetric Synthesis and Fluorescence
Synthesis of Homochiral Compounds : It contributes to the asymmetric synthesis of homochiral compounds, an important aspect in medicinal chemistry and the creation of enantiopure pharmaceuticals (Kelly‐Basetti et al., 1994).
Strong Fluorescence in Synthons : Utilized in the synthesis of fluorescent compounds, indicating its potential in developing fluorescent markers and probes for various applications (Tang & Verkade, 1996).
Biological and Pharmaceutical Research
Antibacterial and Antifungal Properties : It has been used in synthesizing compounds with significant antibacterial and antifungal activities, highlighting its importance in developing new antimicrobial agents (Rajanarendar et al., 2010).
N-Protecting Group in Pharmaceutical Synthesis : Acts as an N-protecting group in pharmaceutical synthesis, showing its versatility in drug development and synthesis (Grunder-Klotz & Ehrhardt, 1991).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities : Involved in the synthesis of compounds exhibiting anti-inflammatory, analgesic, and anticonvulsant activities, suggesting its potential in therapeutic applications (El-Sawy et al., 2014).
Fluorescent Chemosensor for Metal Ions : The compound has been used in the development of fluorescent chemosensors for detecting metal ions, demonstrating its application in analytical chemistry (Khan, 2020).
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-28-17-11-16(12-18(14-17)29-2)21-23(32)26(24(25-21)9-5-6-10-24)22(27)15-7-8-19(30-3)20(13-15)31-4/h7-8,11-14H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDGDOGSCKXSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2891589.png)
![2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2891590.png)
![N-isopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2891591.png)
![1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2891593.png)
![1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2891594.png)
![2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2891595.png)
![4-(benzenesulfonyl)-1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperidine](/img/structure/B2891596.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2891600.png)
